molecular formula C13H20Cl2N2O2 B1416772 3-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐 CAS No. 1181458-11-6

3-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐

货号 B1416772
CAS 编号: 1181458-11-6
分子量: 307.21 g/mol
InChI 键: ZLTDLHHJQFMPRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a chemical compound that is used in organic synthesis . It is also known as "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride" .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . A convergent approach for the synthesis of the anticancer drug imatinib, which is structurally similar to this compound, has been substantially improved . The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular formula of this compound is C13H20Cl2N2O2 . The InChI key is ISHROKOWRJDOSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 307.22 . It is soluble in water and slightly soluble in methanol when heated .

科学研究应用

Comprehensive Analysis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride Applications

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a compound with several scientific research applications, particularly in the field of medicinal chemistry. Below is a detailed analysis of its unique applications across different fields.

Synthesis of Anticancer Drug Imatinib

Imatinib: , marketed as Gleevec or Glivec, is a breakthrough anticancer drug used primarily for the treatment of chronic myelogenous leukemia (CML). The compound 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride serves as a key intermediate in the synthesis of Imatinib . The improved synthesis approach involves coupling this compound with amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .

Research on Tyrosine Kinase Inhibitors

Due to its role in the synthesis of Imatinib, this compound is also significant in the research and development of other tyrosine kinase inhibitors . These inhibitors are crucial for targeting various oncoproteins involved in cancer progression .

Development of Gastrointestinal Stromal Tumor (GIST) Treatments

Imatinib, which is synthesized using this compound, has shown efficacy in treating gastrointestinal stromal tumors (GIST) . The drug targets the c-Kit protein, which plays a role in the formation of GIST .

Treatment of Hypereosinophilic Syndrome

The compound is also indirectly involved in the treatment of idiopathic hypereosinophilic syndrome through its role in the synthesis of Imatinib. The drug inhibits a platelet-derived growth factor receptor implicated in the syndrome’s pathogenesis .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is utilized in the preparation of various pharmaceutical formulations . It is a critical component in the production of drugs beyond Imatinib, serving as a versatile building block in medicinal chemistry .

Organic Synthesis

This compound is useful in organic synthesis for constructing complex molecules. Its structure allows for various chemical reactions, making it a valuable reagent in synthetic organic chemistry .

Chemical Research and Education

In chemical research and educational settings, this compound is used to demonstrate synthetic pathways and reaction mechanisms . It provides a practical example of how intermediates are used in the synthesis of clinically relevant drugs .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

The described process for the synthesis of imatinib, which is structurally similar to this compound, has good potential for industrial application due to its convergent nature, scalability, and low cost .

作用机制

Target of Action

The compound 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is an intermediate in the synthesis of Imatinib , a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases are the primary targets of the compound. BCR-ABL is an abnormal tyrosine kinase that is expressed in Chronic Myelogenous Leukemia (CML) and leads to uncontrolled blood cell proliferation . C-kit is another tyrosine kinase thought to play a role in the formation of gastrointestinal stromal tumor .

Mode of Action

As an intermediate in the synthesis of Imatinib, this compound contributes to the overall mechanism of action of Imatinib. Imatinib works by binding to the ATP-binding site of the tyrosine kinase domain of its targets (BCR-ABL and c-kit), thereby inhibiting the enzyme activity . This inhibition prevents phosphorylation and subsequent activation of downstream signaling pathways, leading to reduced proliferation of the cancer cells .

Biochemical Pathways

The inhibition of BCR-ABL and c-kit tyrosine kinases by Imatinib affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression and survival . By inhibiting these pathways, Imatinib induces apoptosis and reduces proliferation of the cancer cells .

Pharmacokinetics

Imatinib is well absorbed orally and has a bioavailability of 98% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, and excreted in the feces .

Result of Action

The result of the action of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, through its contribution to the synthesis of Imatinib, is the inhibition of uncontrolled cell proliferation in diseases such as CML and gastrointestinal stromal tumors . This leads to a reduction in disease progression and symptoms .

Action Environment

The action of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, as part of Imatinib, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of Imatinib, as it is metabolized by the CYP3A4 enzyme . Drugs that inhibit or induce this enzyme can therefore affect the plasma levels of Imatinib . Additionally, genetic variations in the targets of Imatinib (BCR-ABL and c-kit) can lead to resistance to the drug .

属性

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDLHHJQFMPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181458-11-6
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。